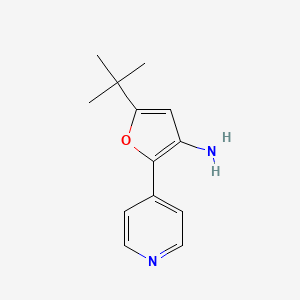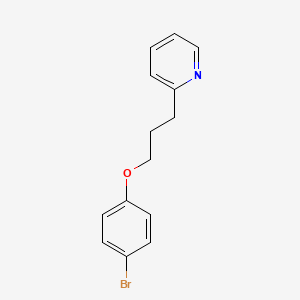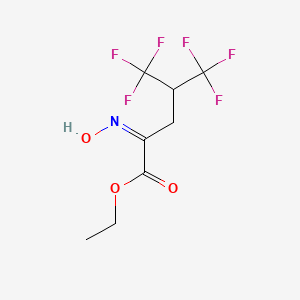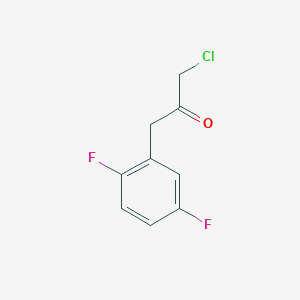![molecular formula C13H10F2OS B8075977 4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075977.png)
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol is a useful research compound. Its molecular formula is C13H10F2OS and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol typically involves a series of chemical reactions that convert starting materials into the desired compound. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form a larger compound.
Oxidation-Reduction Reactions: Altering the oxidation state of the molecules involved.
Substitution Reactions: Replacing one functional group with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Continuously feeding reactants into a reactor and continuously removing products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol may undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: The compound may react with reducing agents to form reduced products.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in chemical synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological effect.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds may include:
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a high-boiling polar aprotic solvent.
Bifonazole: An imidazole antifungal drug used in the form of ointments.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer unique properties and applications compared to other similar compounds.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, mechanism of action, and comparison with similar compounds highlight its significance in scientific research and industrial processes.
Properties
IUPAC Name |
4-fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2OS/c14-10-5-6-13(17)12(7-10)16-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZHXUPGKCFGHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-aMino-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8075905.png)
![(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B8075906.png)







![4-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075958.png)
![3-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075965.png)
![2-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075966.png)
![5-Chloro-2-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075974.png)
